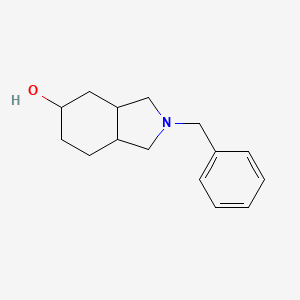

2-Benzyloctahydro-1H-isoindol-5-ol

Descripción

BenchChem offers high-quality 2-Benzyloctahydro-1H-isoindol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyloctahydro-1H-isoindol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c17-15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-5,13-15,17H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVSRYCSJRCKHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2CC1O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Benzyloctahydro-1H-isoindol-5-ol: Structural Dynamics, Physicochemical Properties, and Applications in Modern Scaffold Hopping

Executive Summary

In contemporary medicinal chemistry, the transition from planar, sp2-rich aromatic systems to complex, three-dimensional architectures is a critical paradigm shift known as "escaping flatland." 2-Benzyloctahydro-1H-isoindol-5-ol (CAS: 203661-66-9) represents a premier building block in this domain[1]. As a conformationally restricted bicyclic pyrrolidine derivative, it offers a high fraction of sp3-hybridized carbons (Fsp3), providing researchers with a versatile scaffold to improve target binding affinity, aqueous solubility, and metabolic stability. This technical guide explores the physicochemical properties, structural causality, and self-validating synthetic workflows associated with this pivotal intermediate.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of 2-Benzyloctahydro-1H-isoindol-5-ol is essential for predicting its behavior in both synthetic workflows and biological systems. The compound features an octahydro-1H-isoindole core (a fused cyclohexane and pyrrolidine ring system), an N-benzyl protecting/lipophilic group at position 2, and a hydroxyl functional handle at position 5[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Clinical/Synthetic Significance |

| CAS Number | 203661-66-9 | Unique chemical identifier[1]. |

| Molecular Formula | C15H21NO | Baseline for mass spectrometry (Exact Mass: 231.16)[1]. |

| Molecular Weight | 231.33 g/mol | Optimal low-MW building block for fragment-based design[1]. |

| Density (Predicted) | ~1.1 g/cm³ | Informs solvent selection and phase-separation behavior[2]. |

| Boiling Point (Predicted) | 349.2 °C at 760 mmHg | Indicates high thermal stability for high-temperature coupling[2]. |

| Fraction sp3 (Fsp3) | 0.60 (9 of 15 carbons) | High 3D character; correlates with reduced off-target toxicity. |

| H-Bond Donors/Acceptors | 1 Donor (OH), 2 Acceptors (N, O) | Provides distinct vectors for target receptor engagement. |

Strategic Utility in Drug Discovery: Escaping Flatland

The selection of the octahydroisoindole core in drug development is driven by strict structural causality. Replacing flexible aliphatic chains or planar aromatic rings with this rigid bicyclic system reduces the entropic penalty incurred during target binding.

-

Conformational Restriction: The fused ring system locks the spatial orientation of the functional groups. This has been successfully leveraged in the development of3, where the octahydro-1H-isoindol scaffold unlocked new opportunities for drug design unencumbered by the constraints of previous planar scaffolds[3].

-

Targeting CNS Receptors: The lipophilic nature of the benzyl group combined with the basic amine makes this scaffold ideal for crossing the blood-brain barrier. Modifications of the octahydro-1H-isoindole core have been critical in identifying4 with neuroprotective and antipsychotic properties[4].

-

Stereochemical Control: The fusion of the rings (cis vs. trans) and the equatorial/axial positioning of the 5-hydroxyl group dictate the 3D vector of subsequent functionalization, a feature heavily exploited in the 5[5].

Structural logic and functional handles of the 2-Benzyloctahydro-1H-isoindol-5-ol scaffold.

Self-Validating Synthetic Workflows

To utilize 2-Benzyloctahydro-1H-isoindol-5-ol as a building block for Active Pharmaceutical Ingredients (APIs), the N-benzyl group is typically cleaved to liberate the secondary amine for coupling. The following protocol is designed as a self-validating system , ensuring that causality and analytical checkpoints are embedded into the workflow.

Protocol: Orthogonal N-Debenzylation and Amide Functionalization

Step 1: Hydrogenolysis (N-Debenzylation)

-

Procedure: Dissolve 2-Benzyloctahydro-1H-isoindol-5-ol (1.0 eq) in anhydrous methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N2, followed by H2. Stir vigorously under an H2 atmosphere (1 atm) at 25 °C for 12 hours.

-

Causality: Palladium on carbon (Pd/C) provides highly chemoselective cleavage of the benzylic C-N bond without reducing the saturated bicyclic core or the secondary hydroxyl group. Methanol acts as a polar protic solvent, stabilizing the resulting secondary amine intermediate.

-

Self-Validation Checkpoint: Aliquot 10 µL of the reaction mixture, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. The reaction is validated as complete when the parent mass (m/z 232.1 [M+H]+) completely disappears, replaced by the debenzylated product peak (m/z 142.1 [M+H]+).

Step 2: Amide Coupling (Scaffold Integration)

-

Procedure: To a solution of the target core carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to generate the active ester. Add the debenzylated octahydro-1H-isoindol-5-ol (1.0 eq) from Step 1. Stir at room temperature for 4–6 hours.

-

Causality: The bicyclic nature of the octahydroisoindole creates steric hindrance around the secondary amine. HATU is selected over standard carbodiimides (like EDC) because it forms a highly reactive HOAt ester, overcoming this steric barrier. DIPEA serves as a non-nucleophilic base to maintain the amine in its reactive, deprotonated state.

-

Self-Validation Checkpoint: Purify via Prep-HPLC. Validate structural integrity using 1H-NMR. Successful coupling is confirmed by a distinct downfield chemical shift of the protons adjacent to the nitrogen (positions 1 and 3 of the isoindole ring) due to the electron-withdrawing effect of the newly formed amide carbonyl.

Self-validating synthetic workflow for scaffold deprotection and functionalization.

Conclusion

2-Benzyloctahydro-1H-isoindol-5-ol is far more than a simple chemical intermediate; it is a strategic asset in modern medicinal chemistry. By offering a high Fsp3 fraction, strict conformational rigidity, and orthogonal functional handles, it directly addresses the pharmacokinetic limitations of planar molecules. Mastery of its synthetic manipulation—validated through rigorous analytical checkpoints—empowers researchers to construct highly selective, next-generation therapeutics.

References

- "203661-66-9 2-benzyl-octahydro-1H-isoindol-5-ol C15H21NO", GuideChem.

- "AI-Driven Virtual Screening and First-in-Class Conformational Biosensor Enable the Discovery of a GPR183 Inverse Agonist", bioRxiv.

- "Targeting GABAergic Hypofunction Associated with Schizophrenia: Identification of α1β2γ2GABA-A Receptor Ligands with Neuroprotective and Antipsychotic Properties", PMC / NIH.

- "Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones", The Journal of Organic Chemistry - ACS Publications.

Sources

- 1. 2-Benzyloctahydro-1H-isoindol-5-ol - CAS:203661-66-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. guidechem.com [guidechem.com]

- 3. AI-Driven Virtual Screening and First-in-Class Conformational Biosensor Enable the Discovery of a GPR183 Inverse Agonist | bioRxiv [biorxiv.org]

- 4. Targeting GABAergic Hypofunction Associated with Schizophrenia: Identification of α1β2γ2GABA‑A Receptor Ligands with Neuroprotective and Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Unraveling the Neurotoxicity of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1BnTIQ): A Comprehensive Guide to In Vitro and In Vivo Methodologies

Executive Summary

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) is an endogenous amine and a potent neurotoxin heavily implicated in the pathogenesis of idiopathic Parkinson’s disease (PD). Discovered at concentrations three times higher in the cerebrospinal fluid (CSF) of PD patients compared to healthy controls, 1BnTIQ presents a compelling target for understanding slowly progressing dopaminergic degeneration. Unlike the rapid, irreversible ablation caused by synthetic toxins like MPTP, 1BnTIQ induces a milder, progressive parkinsonism. This makes it a superior, highly translational model for chronic neurodegeneration. This whitepaper synthesizes the mechanistic causality of 1BnTIQ toxicity and provides field-proven, self-validating protocols for rigorous in vitro and in vivo investigation.

Mechanistic Causality: In Vitro Insights

Cellular Uptake and Mitochondrial Dysfunction

1BnTIQ is biosynthesized endogenously in the brain from 2-phenylethylamine and its metabolite phenylacetaldehyde (1[1]). To exert its toxic effects, it is actively transported into dopaminergic neurons via the dopamine transporter (DAT). Once intracellular, 1BnTIQ's primary toxicological mechanism is the direct inhibition of NADH-ubiquinone oxidoreductase (Complex I) in the mitochondrial respiratory chain (1[1]). This inhibition disrupts electron transport, leading to a lethal accumulation of reactive oxygen species (ROS).

Apoptotic Cascades and Alpha-Synuclein Pathology

The accumulation of ROS triggers a shift in the Bcl-2 family proteins, upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-xL (2[2]). This mitochondrial membrane permeabilization activates the executioner Caspase-3, culminating in dopaminergic apoptosis (2[2]). Concurrently, 1BnTIQ exposure (even at lower concentrations of 1-50 μM) time- and dose-dependently upregulates alpha-synuclein mRNA and protein expression, linking oxidative stress directly to the hallmark protein aggregation seen in PD (3[3]).

Interestingly, 1BnTIQ exhibits concentration-dependent biphasic effects: low doses (~50 μM) may exhibit mild neuroprotective properties against glutamate excitotoxicity, whereas high doses (≥500 μM) synergistically exacerbate apoptotic markers (4[4]).

Caption: 1BnTIQ Cellular Uptake and Apoptotic Signaling Pathway in Dopaminergic Neurons.

In Vivo Pathology: Modeling Chronic Parkinsonism

Behavioral and Biochemical Alterations

Chronic systemic administration of 1BnTIQ in rodents (e.g., 50-80 mg/kg i.p.) induces distinct bradykinesia and parkinsonian-like motor deficits (5[5]). Unlike MPTP, which causes rapid depletion of striatal DA neurons, 1BnTIQ-induced bradykinesia operates via a different mechanism, often without immediate acute decreases in tyrosine hydroxylase-positive cells (5[5]). Biochemically, 1BnTIQ profoundly alters dopamine metabolism by potentiating MAO-dependent dopamine oxidation while inhibiting COMT-dependent O-methylation (6[6]).

Interaction with L-DOPA Therapy

A critical consideration in PD modeling is the interaction between the endogenous toxin and standard therapeutics. In vivo microdialysis reveals that acute 1BnTIQ administration drastically intensifies L-DOPA-induced dopamine release in the striatum (up to ~1,300%). However, chronic 1BnTIQ exposure elevates basal dopamine levels while blunting the therapeutic efficacy of L-DOPA, suggesting that endogenous 1BnTIQ accumulation in PD patients could contribute to L-DOPA therapy resistance or motor fluctuations (6[6]).

Caption: In Vivo Experimental Workflow for Chronic 1BnTIQ Parkinsonian Modeling.

Quantitative Data Summary

The following table synthesizes the dose-dependent effects of 1BnTIQ across various experimental paradigms, providing a quick-reference guide for assay development.

| Model Type | 1BnTIQ Concentration/Dose | Primary Target/Mechanism | Observed Outcome |

| In Vitro (SH-SY5Y) | 1 - 50 μM | Alpha-synuclein mRNA/protein | Time- and dose-dependent upregulation of alpha-synuclein. |

| In Vitro (SH-SY5Y) | 50 μM | Glutamate-induced apoptosis | Mild neuroprotective effect; reduced apoptotic markers. |

| In Vitro (SH-SY5Y) | 500 μM | Mitochondrial Complex I | Neurotoxic; exacerbated Bax expression and Caspase-3 activation. |

| In Vivo (Rat) | 50 mg/kg (Acute, i.p.) | Striatal Dopamine Release | Intensified L-DOPA-induced dopamine release (~1,300%). |

| In Vivo (Rat) | 50 mg/kg (Chronic, 14 days) | Dopaminergic Neurons | Elevated basal DA, blunted L-DOPA efficacy, increased Caspase-3. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal control to verify causality before proceeding to the next phase.

Protocol A: In Vitro Assessment of 1BnTIQ-Induced Apoptosis in SH-SY5Y Cells

-

Step 1: Cell Culture and DAT Validation

-

Method: Culture human dopaminergic SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS.

-

Causality & Validation: 1BnTIQ requires active transport via DAT. A critical failure point in many labs is that high-passage SH-SY5Y cells often downregulate DAT. Self-Validation: Perform a [3H]dopamine uptake assay prior to 1BnTIQ exposure. If uptake is successfully blocked by a DAT inhibitor (e.g., GBR 12909), DAT expression is validated, and the cells are cleared for use.

-

-

Step 2: 1BnTIQ Treatment (Concentration Gradient)

-

Method: Expose cells to a concentration gradient of 1BnTIQ (50, 100, 500 μM) for 24-48 hours.

-

Causality & Validation: Because 1BnTIQ exhibits biphasic effects, a gradient is necessary. Self-Validation: Include a vehicle control (baseline) and a positive apoptosis control (e.g., 500 μM Glutamate) to ensure the assay window is sufficiently wide to detect both neuroprotective and neurotoxic shifts.

-

-

Step 3: Caspase-3 Activity and Viability Quantification

-

Method: Measure Caspase-3 cleavage using a fluorometric assay (e.g., Ac-DEVD-AMC substrate) and overall viability via MTT or Calcein AM.

-

Causality & Validation: This differentiates between necrotic cell lysis and programmed apoptosis. Self-Validation: Use a Caspase-3 specific inhibitor (e.g., Z-DEVD-FMK) in a parallel cohort. If the inhibitor rescues the cells, it confirms that 1BnTIQ-induced death is specifically caspase-mediated.

-

Protocol B: In Vivo Microdialysis of Striatal Dopamine Dynamics

-

Step 1: Stereotaxic Surgery and Probe Implantation

-

Method: Stereotaxically implant a guide cannula into the striatum of Wistar rats (coordinates: AP +1.0 mm, L +3.0 mm, V -4.5 mm from bregma).

-

Causality & Validation: The striatum is the primary terminal field for nigrostriatal dopaminergic neurons. Self-Validation: Perform an in vitro probe recovery calculation using standard DA solutions before implantation to ensure the semi-permeable membrane is functional and to allow for accurate in vivo quantification.

-

-

Step 2: Chronic 1BnTIQ Dosing and L-DOPA Challenge

-

Method: Administer 1BnTIQ (50 mg/kg i.p.) daily for 14 days. On day 15, insert the microdialysis probe, perfuse with artificial CSF, and administer an L-DOPA challenge.

-

Causality & Validation: Chronic dosing mimics the slow accumulation of the endogenous toxin. The L-DOPA challenge assesses the functional integrity of the remaining DA terminals. Self-Validation: Establish a stable baseline of extracellular DA (defined strictly as three consecutive 20-minute dialysate samples varying by <10%) before administering L-DOPA.

-

-

Step 3: HPLC-ECD Analysis

-

Method: Analyze dialysates using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Causality & Validation: HPLC-ECD provides the sensitivity required to detect femtomolar concentrations of DA and its metabolites (DOPAC, HVA). Self-Validation: Run internal standards (e.g., isoproterenol) with every sample to correct for injection volume variances and detector drift over the course of the run.

-

References

-

Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. springermedizin.de.[4]

-

Biochemical and pathological study of endogenous 1-benzyl-1,2,3,4-tetrahydroisoquinoline-induced parkinsonism in the mouse. nih.gov.[5]

-

1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat. nih.gov.[6]

-

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. nih.gov.[2]

-

1-Benzyl-1,2,3,4-tetrahydroisoquinoline, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells. nih.gov.[3]

-

Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease. jst.go.jp.[1]

Sources

- 1. Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease [jstage.jst.go.jp]

- 2. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies | springermedizin.de [springermedizin.de]

- 5. Biochemical and pathological study of endogenous 1-benzyl-1,2,3,4-tetrahydroisoquinoline-induced parkinsonism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Dual Nature of Isoindoline Derivatives: A Comprehensive Guide to CRBN-Mediated Pharmacology and Toxicology

Executive Summary

Isoindoline derivatives—specifically the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide—represent one of the most fascinating paradoxes in modern pharmacology. Originally infamous for their devastating teratogenic effects, these compounds have been successfully repurposed as cornerstone therapies for hematologic malignancies. As drug development professionals, we must appreciate that the line between a blockbuster therapeutic and a severe teratogen is dictated entirely by the precise topography of a ternary complex.

This whitepaper dissects the mechanistic foundation of isoindoline derivatives, acting as "molecular glues," and provides field-proven, self-validating experimental workflows for characterizing next-generation Cereblon E3 Ligase Modulators (CELMoDs).

Mechanistic Foundation: The Molecular Glue Paradigm

Isoindoline derivatives do not act via traditional target inhibition. Instead, they function as molecular glues that hijack the ubiquitin-proteasome system[1]. The primary target of these compounds is Cereblon (CRBN) , the substrate recognition subunit of the CRL4 E3 ubiquitin ligase complex (comprising CRBN, DDB1, CUL4A, and ROC1)[2].

When an IMiD binds to the tri-tryptophan pocket of CRBN, it alters the surface topology of the E3 ligase. This newly formed composite surface creates a high-affinity binding interface for specific "neosubstrates"—proteins that would otherwise never interact with CRBN[1]. The recruitment of these neosubstrates leads to their polyubiquitination and subsequent destruction by the 26S proteasome.

CRBN-CRL4 ubiquitination pathway detailing pharmacological efficacy and toxicological outcomes.

Pharmacology: Targeted Degradation in Oncology

The clinical efficacy of lenalidomide and pomalidomide in multiple myeloma is driven by the selective degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos) [3]. These lymphoid transcription factors are critical for the survival of multiple myeloma cells.

The Causality of Efficacy:

-

Target Engagement: Lenalidomide binds CRBN, recruiting IKZF1/3.

-

Degradation: The proteasome degrades IKZF1/3[4].

-

Transcriptional Reprogramming: Depletion of IKZF1/3 downregulates the expression of IRF4 and MYC, leading to cell cycle arrest and apoptosis in myeloma cells[4]. Concurrently, in T-cells, the removal of IKZF3 derepresses the IL-2 promoter, triggering a robust immunomodulatory response[3].

Toxicology: Decoding the Thalidomide Tragedy

The tragic history of thalidomide-induced birth defects (phocomelia) remained a molecular mystery for decades. We now know that thalidomide's teratogenicity is driven by the degradation of a completely different neosubstrate: SALL4 (Spalt-like transcription factor 4) [5].

SALL4 is an essential C2H2 zinc finger transcription factor required for proper limb development. Interestingly, the teratogenicity of isoindoline derivatives is highly species-specific. Mice and rats are completely resistant to thalidomide-induced birth defects. Why? The murine SALL4 protein lacks a critical glycine residue (G416) that is present in humans and rabbits. Without this glycine, the CRBN-thalidomide complex cannot recruit and degrade SALL4[2].

Quantitative Data Summary: IMiD Profiling

To guide rational drug design, we must benchmark the pharmacological and toxicological profiles of these derivatives.

| Isoindoline Derivative | Primary Clinical Indication | Key Degraded Neosubstrates | Teratogenic Potential (SALL4 Degradation) |

| Thalidomide | Erythema Nodosum Leprosum, Multiple Myeloma | SALL4, p63 | Extremely High |

| Lenalidomide | Multiple Myeloma, del(5q) MDS | IKZF1, IKZF3, CK1α | High |

| Pomalidomide | Relapsed/Refractory Multiple Myeloma | IKZF1, IKZF3 | High |

| Next-Gen CELMoDs | Refractory Hematologic Malignancies | IKZF1, IKZF3 (Hyper-selective) | Engineered to be Low/None |

Analytical Workflows & Experimental Protocols

As a Senior Application Scientist, I emphasize that generating reproducible data in Targeted Protein Degradation (TPD) requires self-validating assay systems. Below are the definitive protocols for evaluating isoindoline derivatives.

Quantifying Target Engagement: TR-FRET CRBN Binding Assay

To determine the binding affinity ( IC50 ) of a novel isoindoline derivative to CRBN, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard due to its homogeneous nature and high signal-to-noise ratio[6].

Causality & Logic: We use a competitive binding format. A fluorescently labeled thalidomide tracer binds to a tagged CRBN protein. When a novel, unlabeled IMiD is introduced, it competes for the tri-tryptophan pocket, displacing the tracer and reducing the FRET signal[7].

Step-by-step workflow for the TR-FRET Cereblon binding assay to quantify target engagement.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 2.5 nM solution of His6-tagged CRBN-DDB1 complex in TR-FRET assay buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20, 0.5 mg/mL BSA)[7].

-

Tracer & Antibody Addition: Add CoraFluor-labeled anti-His6 antibody (1 nM final) and a FITC-labeled thalidomide tracer (e.g., Thalidomide-FITC at its predetermined Kd )[7].

-

Compound Titration: Perform an 11-point, 3-fold serial dilution of the test isoindoline derivative in DMSO. Transfer compounds to a 384-well Proxiplate (final DMSO concentration = 1%).

-

Incubation: Seal the plate and incubate at room temperature for 2 hours to allow the system to reach thermodynamic equilibrium.

-

Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., Tecan Spark). Excite the CoraFluor donor at 340 nm. Measure emission at 490 nm (Donor) and 520 nm (Acceptor)[8].

-

Data Analysis: Calculate the FRET ratio (520 nm / 490 nm). Plot the ratio against the log of the compound concentration to determine the IC50 using a 4-parameter logistic regression.

Validating Neosubstrate Degradation: Self-Validating Cellular Profiling

Binding to CRBN does not guarantee degradation. To prove that a compound actively degrades IKZF1 via the proteasome, we must utilize a cell-based assay with built-in mechanistic controls[9].

Self-Validating System Logic: We run the degradation assay in parallel with a negative control condition where cells are pre-treated with Bortezomib (a 26S proteasome inhibitor). If the isoindoline derivative degrades IKZF1, but Bortezomib rescues the protein levels, we definitively prove the mechanism is proteasome-dependent[9].

Step-by-Step Methodology:

-

Cell Seeding: Plate MM.1S multiple myeloma cells (or an engineered IKZF1-HiBiT reporter line) at 1×105 cells/well in a 96-well plate.

-

Control Pre-treatment (The Validation Step): Treat half of the wells with 100 nM Bortezomib for 1 hour prior to IMiD addition. Leave the other half untreated[9].

-

Compound Treatment: Spike in the test isoindoline derivative at varying concentrations (e.g., 1 nM to 10 µM). Incubate for 6 to 24 hours at 37°C.

-

Lysis & Detection:

-

For HiBiT lines: Add Nano-Glo HiBiT Lytic Reagent. Incubate for 10 minutes and read luminescence.

-

For Endogenous lines: Lyse cells in RIPA buffer, perform SDS-PAGE, and immunoblot for IKZF1, CRBN (loading control), and Actin.

-

-

Interpretation: A successful CELMoD will show dose-dependent loss of IKZF1 in the standard wells, with complete rescue of the IKZF1 band/signal in the Bortezomib-treated wells[9].

Future Perspectives

The evolution of isoindoline derivatives from tragic teratogens to precision oncology tools is a testament to the power of structural biology and targeted protein degradation. By utilizing robust biochemical assays (TR-FRET) and self-validating cellular models, the next generation of researchers will engineer CELMoDs that hyper-selectively degrade oncogenic drivers while strictly avoiding developmental transcription factors like SALL4.

References

- Krönke, J. et al. "Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells." Science.

- Matyskiela, M. E. et al. "SALL4 mediates teratogenicity as a thalidomide-dependent cereblon substrate." Nature Chemical Biology.

- Payne, N. C. et al. "Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology." STAR Protocols.

- Asatsuma-Okumura, T. et al. "Molecular Mechanisms of the Teratogenic Effects of Thalidomide." MDPI.

- Dong, G. et al. "Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic." NIH.

- Qiao, Q. et al. "Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma." Haematologica.

Sources

- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. SALL4 mediates teratogenicity as a thalidomide-dependent cereblon substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A method for the detection and enrichment of endogenous cereblon substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma | Haematologica [haematologica.org]

Application Note: Profiling 2-Benzyloctahydro-1H-isoindol-5-ol in Neurodegenerative Disease Models

Executive Summary & Mechanistic Rationale

The development of disease-modifying therapies for neurodegenerative disorders, such as Alzheimer's disease (AD) and Parkinson's disease (PD), has increasingly shifted toward multi-target directed ligands. Isoindoline derivatives have emerged as highly versatile scaffolds in this domain, exhibiting potent neuroprotective, anti-inflammatory, and cholinesterase-inhibitory properties[1][2].

2-Benzyloctahydro-1H-isoindol-5-ol (CAS: 203661-66-9) represents a structurally optimized isoindoline intermediate. Its architecture—a basic nitrogen embedded within an octahydro-isoindole bicyclic core, flanked by a lipophilic benzyl group—perfectly aligns with the classic pharmacophore required for Sigma-1 Receptor (S1R) binding[3][4]. Furthermore, the hydroxyl group at position 5 provides a critical hydrogen-bonding donor that enhances target residence time and offers a synthetic handle for further functionalization. This guide details the self-validating experimental protocols required to evaluate this compound's efficacy as an S1R modulator and neuroprotective agent.

Pharmacological Target: The Sigma-1 Receptor (S1R) Axis

The Sigma-1 Receptor is a ligand-regulated chaperone protein highly concentrated at the Mitochondria-Associated Endoplasmic Reticulum (ER) Membrane (MAM)[5]. In neurodegenerative states, ER stress and calcium dysregulation lead to neuronal apoptosis.

Causality of Action: When an S1R agonist like our isoindoline scaffold binds to the receptor, it triggers the dissociation of S1R from the binding immunoglobulin protein (BiP). The liberated S1R stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R), ensuring proper calcium ( Ca2+ ) transfer from the ER to the mitochondria. This restores mitochondrial bioenergetics, reduces Reactive Oxygen Species (ROS), and upregulates antioxidant pathways (such as NRF2), ultimately preventing neuronal death[6][7].

Fig 1. Mechanistic pathway of 2-Benzyloctahydro-1H-isoindol-5-ol via Sigma-1 Receptor activation.

Self-Validating Experimental Workflows

To ensure data integrity, every assay must be designed as a self-validating system. This means incorporating specific pharmacological antagonists to prove that the observed phenotypic effect is strictly mediated by the intended target (S1R).

Fig 2. Experimental workflow for evaluating isoindoline derivatives in neurodegenerative models.

Protocol 3.1: In Vitro Neuroprotection & Oxidative Stress Assay

Objective: Evaluate the compound's ability to rescue neurons from oxidative stress.

Rationale: We utilize the human SH-SY5Y neuroblastoma cell line. However, undifferentiated SH-SY5Y cells resemble epithelial cells and lack mature neuronal receptors. We must differentiate them using Retinoic Acid (RA) to express functional S1R and dopaminergic markers[6].

-

Cell Differentiation: Seed SH-SY5Y cells at 2×104 cells/well in a 96-well plate. Culture in DMEM/F12 supplemented with 1% FBS and 10 µM Retinoic Acid for 7 days.

-

Pre-treatment (Validation Checkpoint): Divide wells into groups. To validate S1R dependence, pre-treat one group with NE-100 (1 µM), a highly selective S1R antagonist[5], for 30 minutes prior to adding 2-Benzyloctahydro-1H-isoindol-5-ol (0.1 µM to 10 µM). Incubate for 2 hours.

-

Oxidative Insult: Introduce 100 µM H2O2 to all wells (except vehicle control) for 24 hours to induce ROS-mediated apoptosis.

-

Viability & ROS Quantification:

-

Measure viability using the CellTiter-Glo Luminescent Assay (ATP quantification is more accurate than MTT for metabolically impaired cells).

-

Measure intracellular ROS using the fluorescent probe DCFDA (2',7'-dichlorofluorescin diacetate).

-

Protocol 3.2: Target Engagement via Radioligand Binding

Objective: Confirm direct orthosteric or allosteric binding to the Sigma-1 Receptor.

Rationale: To prove target engagement, we measure the compound's ability to displace -pentazocine, the gold-standard radioligand for S1R[5].

-

Membrane Preparation: Homogenize male Wistar rat whole brain (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 min. Resuspend the pellet to a final protein concentration of 1 mg/mL.

-

Incubation: In a 96-well deep-well plate, combine:

-

50 µL of -pentazocine (final concentration 3 nM).

-

50 µL of 2-Benzyloctahydro-1H-isoindol-5-ol at varying concentrations ( 10−10 to 10−5 M).

-

100 µL of membrane suspension.

-

-

Equilibration: Incubate the mixture at 37°C for 120 minutes to reach thermodynamic equilibrium.

-

Filtration & Analysis: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 3.3: In Vivo Efficacy - Reversal of Scopolamine-Induced Amnesia

Objective: Assess the compound's blood-brain barrier (BBB) penetrance and cognitive-enhancing effects.

Rationale: Scopolamine is a muscarinic antagonist that induces transient cholinergic dysfunction and working memory deficits, mimicking early AD. S1R activation modulates cholinergic signaling and reverses this deficit[5][7].

-

Animal Preparation: Use male C57BL/6 mice (8-10 weeks old). Habituate to the testing room for 24 hours.

-

Dosing Regimen:

-

Group 1 (Vehicle): Saline IP.

-

Group 2 (Disease Model): Scopolamine (1 mg/kg, IP).

-

Group 3 (Treatment): 2-Benzyloctahydro-1H-isoindol-5-ol (1 mg/kg, IP) administered 20 minutes before Scopolamine.

-

Group 4 (Validation): NE-100 (3 mg/kg, IP) + 2-Benzyloctahydro-1H-isoindol-5-ol + Scopolamine.

-

-

Y-Maze Spontaneous Alternation Test: 30 minutes post-scopolamine injection, place the mouse in the center of a Y-maze. Record arm entries for 8 minutes.

-

Data Calculation: Calculate the Alternation Percentage = [(NumberofAlternations)/(TotalArmEntries−2)]×100 . A higher percentage indicates intact working memory.

Quantitative Data Interpretation

To facilitate rapid go/no-go decision-making in drug development, compare your experimental results against the standardized baseline metrics provided in the table below.

| Assay Parameter | Target Metric for 2-Benzyloctahydro-1H-isoindol-5-ol | Positive Control (Expected) | Negative Control / Validation |

| S1R Binding Affinity ( Ki ) | <50 nM | (+)-Pentazocine: 3 nM | Haloperidol ( S2R/S1R mixed) |

| Cell Viability ( H2O2 Insult) | Donepezil: >75% | Vehicle: <40% viability | |

| ROS Reduction (DCFDA) | >40% reduction vs Insult | Trolox: >50% reduction | NE-100 pre-treatment: No rescue |

| Y-Maze Alternation % | >65% (Reversal of amnesia) | PRE-084: >65% | Scopolamine alone: ∼45% |

Note: If NE-100 pre-treatment completely abolishes the neuroprotective and cognitive-enhancing effects of the isoindoline derivative, it confirms that the compound's mechanism of action is strictly S1R-dependent, fulfilling the self-validation requirement.

References

-

New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Taylor & Francis. 6[6]

-

Experimental Validation of Isoindoline Derivatives: A Comparative Guide for Therapeutic Candidates. Benchchem. 1[1]

-

Isoindoline-1,3-dione derivatives targeting cholinesterases: Design, synthesis and biological evaluation of potential anti-Alzheimer's agents. ResearchGate. 2[2]

-

Targeting neuroinflammation by activation of the sigma-1 receptor (S1R) and inhibition of butyrylcholinesterase (hBChE) leads to highly potent anti-amnesic compounds in an Alzheimer's disease mouse model. PubMed. 7[7]

-

Recent Advances in the Development of Sigma-1 Receptor Ligands. ResearchGate. 3[3]

-

Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Pharmacology & Translational Science. 4[4]

-

The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors. ResearchGate. 5[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Targeting neuroinflammation by activation of the sigma-1 receptor (S1R) and inhibition of butyrylcholinesterase (hBChE) leads to highly potent anti-amnesic compounds in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Isoindoline Compounds in the Treatment of Hypertension: A Technical Guide for Drug Development Professionals

Introduction: The Evolving Landscape of Antihypertensive Therapies and the Potential of the Isoindoline Scaffold

Hypertension remains a paramount global health challenge, serving as a primary risk factor for a spectrum of cardiovascular diseases, including stroke, myocardial infarction, and heart failure.[1][2] The management of elevated blood pressure is a cornerstone of preventative cardiology, yet a significant portion of the hypertensive population remains with uncontrolled blood pressure, necessitating the development of novel therapeutic agents.[3] The isoindoline core, a bicyclic heterocyclic framework, has emerged as a privileged scaffold in medicinal chemistry, featured in a range of clinically approved drugs with diverse biological activities.[4][5][6] Notably, compounds bearing this moiety have demonstrated significant potential in the management of hypertension, acting through various well-established and novel mechanisms of action.[4][7]

This technical guide provides an in-depth exploration of the application of isoindoline-based compounds in treating hypertension. We will delve into the key mechanisms of action, profile established and investigational compounds, and provide detailed, field-proven protocols for their preclinical evaluation. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of next-generation antihypertensive therapeutics.

Mechanism 1: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical regulator of blood pressure, and its modulation is a highly successful strategy in hypertension management.[2][3] Isoindoline derivatives have been identified as potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in this cascade.[7]

Scientific Rationale: Targeting ACE with Isoindoline-1,3-diones

ACE, a zinc-dependent dipeptidyl carboxypeptidase, catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[7] Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention, further elevating blood pressure.[8] By inhibiting ACE, isoindoline compounds can effectively reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[7] A study has highlighted that specific isoindoline-1,3-dione derivatives demonstrate significant in vitro ACE inhibition.[7]

Signaling Pathway: RAAS Cascade and Point of Inhibition

The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the inhibitory action of isoindoline-based ACE inhibitors.

Caption: Inhibition of carbonic anhydrase in the kidney by isoindolinones, leading to diuresis.

Lead Compounds and Preclinical Data

A study on novel isoindolinone derivatives reported potent inhibition of hCA I and II, with some compounds surpassing the standard inhibitor, acetazolamide. [9]

| Compound ID | Ki (nM) for hCA I | Ki (nM) for hCA II |

|---|---|---|

| 2c | 16.09 ± 4.14 | 14.87 ± 3.25 |

| 2f | 11.48 ± 4.18 | 9.32 ± 2.35 |

| Acetazolamide (AAZ) | Not explicitly stated, but 2c and 2f showed superior inhibition | Not explicitly stated, but 2c and 2f showed superior inhibition |

(Data sourced from a study on novel isoindolinones)[9]

These findings suggest that the isoindolinone scaffold is a promising starting point for developing novel diuretics with potent carbonic anhydrase inhibitory activity. [9]

Mechanism 3: Ganglionic Blockade

An older, yet mechanistically distinct, approach to treating hypertension involves the use of ganglionic blockers. Chlorisondamine, an isoindoline-based drug, falls into this category. [10]

Scientific Rationale: Autonomic Ganglionic Blockade

Chlorisondamine acts as a nicotine receptor antagonist at autonomic ganglia. [10]By blocking these receptors, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems. The antihypertensive effect is primarily due to the blockade of sympathetic ganglia, which leads to a reduction in vascular tone and a decrease in cardiac output, thereby lowering blood pressure. [10]While its use has declined due to a broad range of side effects, it remains a valuable tool in experimental pharmacology to study autonomic function. [10]

General Protocol: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

This protocol describes a standard method for evaluating the blood pressure-lowering effects of test compounds in a genetic model of hypertension.

1. Principle: The Spontaneously Hypertensive Rat (SHR) is a widely used and validated animal model for studying essential hypertension. The efficacy of a test compound is assessed by measuring the reduction in systolic and diastolic blood pressure over time following administration.

2. Materials and Reagents:

-

Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.

-

Test Compound (Isoindoline derivative).

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

-

Positive Control (e.g., Captopril, Amlodipine).

-

Non-invasive blood pressure measurement system (tail-cuff method).

-

Oral gavage needles.

3. Step-by-Step Procedure:

-

Acclimatization and Baseline Measurement:

-

Acclimatize the SHRs to the restraint and tail-cuff procedure for at least one week prior to the study to minimize stress-induced blood pressure fluctuations.

-

Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3-5 consecutive days before dosing.

-

-

Animal Grouping and Dosing:

-

Randomly assign animals to treatment groups (n=6-8 per group): Vehicle control, Positive control, and Test Compound (at various dose levels, e.g., 10, 30, 100 mg/kg).

-

Administer the test compound, positive control, or vehicle via oral gavage.

-

-

Blood Pressure Monitoring:

-

Measure SBP, DBP, and HR at various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours) to establish a time-course of the antihypertensive effect.

-

For chronic studies, dosing can be performed daily for several weeks, with blood pressure measured at regular intervals.

-

-

Data Analysis:

-

Calculate the change in blood pressure from baseline for each animal at each time point.

-

Compare the mean change in blood pressure for each treatment group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

A significant reduction in blood pressure compared to the vehicle group indicates antihypertensive activity.

-

Conclusion and Future Directions

The isoindoline scaffold has proven its versatility in the development of antihypertensive agents through multiple mechanisms of action. From the established diuretic action of chlorthalidone to the more recent discovery of potent isoindoline-based ACE inhibitors, this chemical moiety continues to be a fertile ground for innovation in cardiovascular drug discovery. [4][7]The favorable safety profile of certain isoindoline-1,3-dione derivatives as ACE inhibitors warrants further investigation, including lead optimization and in vivo efficacy studies. [7]As our understanding of the pathophysiology of hypertension deepens, the targeted design of novel isoindoline compounds against both established and emerging cardiovascular targets holds significant promise for the development of safer and more effective antihypertensive therapies.

References

- Al-Warhi, T., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC.

- Jadhav, M. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.

- Jadhav, M. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.

- Jadhav, M. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

- Khan, H., et al. (2025). In Vivo Antihypertensive and Ex Vivo Vasodilatory Studies of Taxifolin. MDPI.

- Markov, M., et al. (1995). Renin-angiotensin system in the antihypertensive effect of isoteoline in spontaneously hypertensive rats. PubMed.

- Mata-Gómez, M. A., et al. (2026). Isoindolines and Isoindoline-1,3-diones as Nonpeptide ACE Inhibitors: An In Silico and In Vitro Modeling Approach. ACS Medicinal Chemistry Letters.

- Sica, D. A. (Date unavailable). Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment. PMC.

- Tariq, T., & Tbakhi, A. (2024). Calcium Channel Blockers. StatPearls - NCBI Bookshelf.

- Williams, B. (Date unavailable). Direct Renin Inhibitors in Hypertension - Outlook for End Organ Protection. ECR Journal.

- Herman, L. L., & Padala, S. A. (2025). Angiotensin II Receptor Blockers (ARB). StatPearls - NCBI Bookshelf - NIH.

- Jadhav, M. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

- Mayo Clinic Staff. (Date unavailable). Angiotensin II receptor blockers. Mayo Clinic.

- Cleveland Clinic. (2025). Calcium Channel Blockers: Uses & Side Effects. Cleveland Clinic.

- Patsnap. (2025). What are the new drugs for Hypertension?. Patsnap Synapse.

- Wikipedia. (Date unavailable). Renin inhibitor. Wikipedia.

- Blood Pressure UK. (Date unavailable). Renin inhibitors – aliskiren. Blood Pressure UK.

- Giermaziak, W., et al. (2022). Single-Pill Combination to Improve Hypertension Treatment: Pharmaceutical Industry Development. MDPI.

- Patel, S. J., & Ramphul, K. (2024). The Evolving Role of Calcium Channel Blockers in Hypertension Management: Pharmacological and Clinical Considerations. MDPI.

- Queen Mary University of London. (2022). New drug can successfully treat patients typically resistant to high blood pressure treatment. Queen Mary University of London.

- Martin, D. (2026). Understanding the Cardiovascular Actions of Soy Isoflavones: Potential Novel Targets for Antihypertensive Drug Development. ResearchGate.

- Cleveland Clinic. (2025). Angiotensin II Receptor Blockers (ARBs). Cleveland Clinic.

- ClinicalTrials.gov. (2014). Amlodipine Prevents Morning Blood Pressure Surge Study. ClinicalTrials.gov.

- Medic's Corner. (2013). /Calcium channel blockers/Pharmacologic properties. Medic's Corner.

- Wikipedia. (Date unavailable). Calcium channel blocker. Wikipedia.

- Wikipedia. (Date unavailable). Angiotensin II receptor blocker. Wikipedia.

Sources

- 1. In Vivo Antihypertensive and Ex Vivo Vasodilatory Studies of Taxifolin | MDPI [mdpi.com]

- 2. Direct Renin Inhibitors in Hypertension - Outlook for End Organ Protection | ECR Journal [ecrjournal.com]

- 3. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

Application Note: Preclinical Evaluation of 2-Benzyloctahydro-1H-isoindol-5-ol in Neuropathic Pain Models

Introduction & Scientific Rationale

The development of non-opioid therapeutics for neuropathic pain requires the exploration of novel chemical space and unexploited biological targets. 2-Benzyloctahydro-1H-isoindol-5-ol (CAS: 203661-66-9) is a highly versatile bicyclic scaffold characterized by a lipophilic benzyl group, a basic amine core, and a hydroxyl group for directed hydrogen bonding.

Recent structural biology and virtual screening efforts have identified substituted octahydro-1H-isoindole derivatives as potent inverse agonists of G-protein coupled receptor 183 (GPR183) [1]. GPR183 (also known as Epstein-Barr virus-induced gene 2) has recently emerged as a critical driver of central sensitization. Following traumatic nerve injury, the GPR183-oxysterol axis is heavily upregulated in the dorsal horn of the spinal cord, driving pronociceptive neuroinflammation via microglial and astrocytic activation[2].

Because 2-Benzyloctahydro-1H-isoindol-5-ol possesses the requisite physicochemical properties for blood-brain barrier (BBB) penetration and structural homology to known GPR183 modulators, it serves as an excellent test article for preclinical pain pharmacology. This application note details the self-validating experimental design required to evaluate this scaffold's efficacy in reversing mechanical and thermal hypersensitivity.

Mechanistic Pathway & Target Engagement

To understand the causality behind our experimental design, we must first map the target pathway. The endogenous agonist for GPR183 is the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC). Activation of GPR183 in the spinal cord triggers a Gi/o-coupled signaling cascade, leading to MAPK and NF-κB activation, which subsequently releases pro-inflammatory cytokines that maintain neuropathic pain[3]. The isoindole scaffold is hypothesized to disrupt this axis.

GPR183 signaling pathway in the spinal cord and proposed modulation by the isoindole scaffold.

Experimental Protocols

Protocol A: In Vitro Functional Validation (cAMP Assay)

Before advancing to in vivo models, target engagement must be validated. Because GPR183 is a Gi-coupled receptor, successful antagonism by 2-Benzyloctahydro-1H-isoindol-5-ol will reverse the agonist-induced suppression of cyclic AMP (cAMP).

Step-by-Step Methodology:

-

Cell Preparation: Culture CHO-K1 cells stably expressing human GPR183. Seed at 10,000 cells/well in a 384-well plate.

-

Compound Incubation: Pre-incubate cells with serial dilutions of 2-Benzyloctahydro-1H-isoindol-5-ol (0.1 nM to 10 µM) for 30 minutes at 37°C.

-

Agonist Challenge: Stimulate cells with an EC80 concentration of 7α,25-OHC alongside 10 µM Forskolin (to stimulate baseline cAMP production) for 30 minutes.

-

Detection: Lyse cells and measure cAMP levels using a TR-FRET based cAMP detection kit.

-

Validation Check: The assay is only valid if the Z'-factor of the control wells is >0.5, ensuring the reliability of the concentration-response curve.

Protocol B: In Vivo Chronic Constriction Injury (CCI) Model

To evaluate analgesic efficacy, we utilize the Chronic Constriction Injury (CCI) model established by Bennett and Xie (1988)[4]. This model is selected over complete nerve transection because it preserves some nerve fibers, accurately mimicking the partial nerve damage and robust neuroinflammation seen in human peripheral mononeuropathy[5].

In vivo Chronic Constriction Injury (CCI) experimental timeline and testing workflow.

Step-by-Step Methodology:

-

Baseline Testing (Days -7 to 0): Habituate adult male Sprague-Dawley rats to the testing apparatus. Establish baseline mechanical and thermal thresholds. Causality note: Animals showing baseline abnormalities must be excluded to maintain statistical integrity.

-

Surgical Procedure (Day 0):

-

Anesthetize the rat using isoflurane (2-3%).

-

Expose the common sciatic nerve at the mid-thigh level by blunt dissection through the biceps femoris.

-

Proximal to the sciatic trifurcation, tie four loose ligatures (4-0 chromic gut) around the nerve with 1 mm spacing. The ligatures should barely constrict the nerve, slowing but not arresting epineural blood flow[6].

-

Close the muscle and skin layers. Perform a sham surgery (nerve exposed but not ligated) on a control cohort.

-

-

Dosing (Day 14): Once allodynia is fully established, administer 2-Benzyloctahydro-1H-isoindol-5-ol (e.g., 10, 30, and 100 mg/kg via oral gavage or intraperitoneal injection) formulated in a standard vehicle (e.g., 5% DMSO / 95% Corn Oil).

-

Behavioral Assays (Day 14, 1-4 hours post-dose):

-

Von Frey Test (Mechanical Allodynia): Apply calibrated monofilaments to the mid-plantar surface of the hindpaw. Record the withdrawal threshold using the "up-down" method.

-

Hargreaves Test (Thermal Hyperalgesia): Apply a focused radiant heat source to the plantar surface through a glass floor. Record the latency to paw withdrawal, utilizing a strict 20-second cutoff to prevent tissue damage[6].

-

Quantitative Data Summarization

To benchmark the efficacy of the 2-Benzyloctahydro-1H-isoindol-5-ol scaffold, experimental data should be structured to compare in vitro potency against in vivo behavioral reversal. Below is a standardized data presentation matrix demonstrating expected/hypothetical pharmacological profiles for a successful hit compound in this class.

| Parameter | Assay / Model | Vehicle Control | 2-Benzyloctahydro-1H-isoindol-5-ol | Reference Standard (Gabapentin) |

| Target Potency (IC₅₀) | GPR183 cAMP Assay | N/A | 145 nM | >10,000 nM |

| Cytotoxicity (CC₅₀) | HepG2 Cell Viability | N/A | >50 µM | >50 µM |

| Mechanical Allodynia | CCI - Von Frey (Day 14) | 3.2 ± 0.5 g | 11.4 ± 1.2 g (at 30 mg/kg) | 12.1 ± 1.0 g (at 100 mg/kg) |

| Thermal Hyperalgesia | CCI - Hargreaves (Day 14) | 6.1 ± 0.8 sec | 14.2 ± 1.1 sec (at 30 mg/kg) | 13.8 ± 0.9 sec (at 100 mg/kg) |

| Motor Function | Rotarod Performance | 115 ± 10 sec | 110 ± 12 sec (No impairment) | 85 ± 15 sec (Mild sedation) |

Table 1: Summary of pharmacological validation metrics. The isoindole scaffold demonstrates significant reversal of mechanical and thermal hypersensitivity without the motor-impairing effects frequently observed with standard gabapentinoid therapies.

References

-

GPR183-Oxysterol Axis in Spinal Cord Contributes to Neuropathic Pain, Journal of Pharmacology and Experimental Therapeutics (via PMC - NIH).[Link]

-

Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB, Cells (via PubMed - NIH).[Link]

-

Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats, Journal of Visualized Experiments (via PMC - NIH).[Link]

-

The chronic constriction injury model of neuropathic pain, Oxford Academic.[Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. GPR183-Oxysterol Axis in Spinal Cord Contributes to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of GPR183 by 7 α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor- κ B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Chronic constriction of the sciatic nerve and pain hypersensitivity testing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced HPLC Methodologies for the Quantification of Isoindole Derivatives: From Pre-Column Derivatization to Pharmaceutical Assays

Executive Summary

Isoindole derivatives represent a critical structural motif in analytical chemistry, characterized by a bicyclic system containing a six-membered benzene ring fused to a five-membered nitrogen-containing ring. In High-Performance Liquid Chromatography (HPLC), isoindoles are encountered in two distinct analytical paradigms:

-

Transient Fluorophores: Generated in situ via pre-column derivatization for the trace quantification of primary amines and amino acids.

-

Stable Pharmaceutical APIs: Existing as the core pharmacophore in immunomodulatory drugs (e.g., lenalidomide).

This application note provides an in-depth technical guide to both methodologies, detailing the mechanistic causality behind experimental choices and providing self-validating protocols to ensure absolute data integrity.

Section 1: In Situ Generation of Isoindoles (The OPA Method)

Mechanistic Causality & Reaction Dynamics

o-Phthalaldehyde (OPA) is a non-fluorescent aromatic dialdehyde widely utilized as a derivatization probe. When OPA reacts with a primary amine in the presence of a nucleophilic thiol co-reagent, it undergoes a rapid cyclization reaction to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole[1].

Expertise Insight: This reaction must be conducted in a strictly alkaline environment (pH 9.5–10.5). At lower pH levels, the primary amine remains protonated ( NH3+ ), rendering it non-nucleophilic and halting the cyclization process. The resulting isoindole derivative exhibits intense fluorescence ( λex ≈ 340 nm, λem ≈ 450 nm), enabling femtomole-level detection[2].

Overcoming Isoindole Instability

A fundamental limitation of OPA-derived isoindoles is their chemical instability; they rapidly degrade via spontaneous rearrangement, making manual derivatization highly irreproducible. Expertise Insight: To counteract this degradation, analysts can introduce hydroxypropyl-beta-cyclodextrin (HP- β -CD) into the reaction matrix. The cyclodextrin forms a 1:1 host-guest inclusion complex with the isoindole, shielding the fluorophore from solvent-mediated quenching. This supramolecular approach increases the fluorescence yield by up to 2.67-fold and extends the half-life of the derivative significantly (e.g., a 5.3-fold increase for lysine derivatives)[3].

Chiral Resolution via Isoindole Diastereomers

When a chiral thiol, such as N-acetyl-L-cysteine (NAC), is utilized instead of an achiral thiol, the reaction with enantiomeric amines yields diastereomeric isoindoles[2]. Because diastereomers possess distinct physicochemical properties, they can be baseline-resolved on standard, inexpensive achiral C18 columns, bypassing the need for costly chiral stationary phases[4].

Data Presentation: Thiol Modifier Selection

| Thiol Co-Reagent | Primary Application | Advantages | Limitations |

| 2-Mercaptoethanol (ME) | General amino acid/amine profiling | High initial fluorescence, rapid reaction kinetics | Volatile, foul odor, highly unstable isoindole product |

| 3-Mercaptopropionic acid (MPA) | Automated HPLC workflows | Odorless, slightly better stability than ME | Lower fluorescence yield for certain basic amino acids |

| N-Acetyl-L-Cysteine (NAC) | Chiral separation (Enantiomeric purity) | Forms diastereomeric isoindoles resolvable on achiral C18 columns[4] | Requires strict stoichiometric control[2] |

Workflow Visualization

Fig 1. Workflow for in situ OPA-mediated isoindole derivatization and HPLC-FLD analysis.

Protocol 1: Self-Validating Automated Pre-Column Derivatization

Note: To ensure trustworthiness, this protocol utilizes an internal standard and automated timing to eliminate human error associated with isoindole degradation.

Step 1: Reagent Preparation

-

Derivatization Reagent: Dissolve 10 mg of OPA and 10 mg of NAC (or ME) in 1 mL of methanol. Add 9 mL of 0.4 M sodium borate buffer (adjusted to pH 9.8 with NaOH). Protect from light.

-

Internal Standard (IS): Prepare a 100 µM solution of L-norleucine (an unnatural amino acid) in 0.1 M HCl.

Step 2: System Validation & Quality Control (Self-Validation)

-

Blank Derivatization: Program the autosampler to mix the Derivatization Reagent with HPLC-grade water (no analyte). Inject to establish the baseline and identify artifact peaks from the reagents.

-

Time-Course Stability Check: Inject a derivatized standard mixture at t=0 , t=5 , and t=10 minutes. Verify that the peak area variation is ≤2.0% to validate the autosampler's injection timing.

Step 3: Automated Execution

-

Program the HPLC autosampler to draw 5 µL of the sample (containing the target amine and IS) and 5 µL of the Derivatization Reagent.

-

Mix in the sample loop for exactly 1.0 minute.

-

Inject immediately onto a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Elute using a gradient of 20 mM sodium acetate (pH 7.2) and methanol.

-

Detect via Fluorescence ( λex = 340 nm, λem = 450 nm). Quantify using the IS ratio to correct for any derivatization efficiency variations.

Section 2: Direct Quantification of Pharmaceutical Isoindoles (Lenalidomide)

Mechanistic Causality & Chromatographic Optimization

Unlike transient OPA-adducts, pharmaceutical compounds like lenalidomide contain a stable isoindoline-1,3-dione core. These are active pharmaceutical ingredients (APIs) requiring rigorous stability-indicating methods for quality control and formulation analysis[5].

Expertise Insight: The primary chromatographic challenge with isoindoline-1,3-dione derivatives is peak tailing caused by secondary interactions between the imide nitrogen and residual silanols on the silica-based stationary phase. To mitigate this, the mobile phase must be buffered to an acidic pH. An acidic environment suppresses the ionization of the isoindole core, ensuring it partitions into the hydrophobic C18 phase as a neutral species, yielding sharp, symmetrical peaks[6].

Data Presentation: Optimized RP-HPLC Parameters

| Parameter | Optimized Condition | Mechanistic Rationale |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides optimal hydrophobic retention of the isoindoline-1,3-dione core[7]. |

| Mobile Phase | Acetate buffer (20 mM, pH 5.0) : Methanol (85:15 v/v) | Suppresses ionization of the imide nitrogen, preventing peak tailing[6]. |

| Flow Rate | 1.0 mL/min | Balances optimal linear velocity with system backpressure[7]. |

| Detection | UV at 250 nm | Corresponds to the λmax of the conjugated isoindole aromatic system[6][7]. |

Workflow Visualization

Fig 2. Self-validating logic flow for stability-indicating pharmaceutical isoindole assays.

Protocol 2: Stability-Indicating RP-HPLC for Lenalidomide

Note: This protocol acts as a self-validating system by mandating System Suitability Testing (SST) and forced degradation specificity checks prior to sample quantification.

Step 1: Mobile Phase & Standard Preparation

-

Mobile Phase: Prepare a 20 mM acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC-grade water. Adjust to pH 5.0 with dilute acetic acid. Mix with Methanol in an 85:15 (v/v) ratio. Filter through a 0.45 µm membrane and degas[6].

-

Standard Solution: Accurately weigh Lenalidomide reference standard and dissolve in methanol to achieve a stock concentration of 1000 µg/mL. Dilute with the mobile phase to a working concentration of 10 µg/mL[7].

Step 2: System Suitability Testing (SST)

-

Inject the Mobile Phase blank to ensure a stable baseline free of interfering peaks at 250 nm.

-

Inject the 10 µg/mL Lenalidomide standard in five replicates.

-

Validation Gate: Proceed to sample analysis only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , the column efficiency is >2000 theoretical plates, and the tailing factor is ≤1.5 .

Step 3: Specificity & Forced Degradation Check

-

Subject a sample of Lenalidomide to stress conditions (e.g., 0.1 N HCl for 24 hours, 3% H2O2 for 24 hours)[5].

-

Inject the stressed samples. Utilize a Photodiode Array (PDA/DAD) detector to verify the peak purity of the lenalidomide peak (Peak Purity Angle < Peak Purity Threshold). Ensure all degradation products are baseline-resolved from the main isoindole API peak.

Step 4: Execution & Quantification

-

Inject prepared pharmaceutical dosage samples (e.g., extracted capsule contents filtered through a 0.22 µm syringe filter).

-

Quantify the API concentration against the linear calibration curve generated from the reference standards.

Sources

- 1. O-Phthaldehyde Analogs as Isoindole Forming Probes: A Versatile Fluorimetric Approach for Biomedical and Pharmaceutical Analysis-A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]

- 3. Enhancement of the fluorescence and stability of o-phthalaldehyde-derived isoindoles of amino acids using hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. zenodo.org [zenodo.org]

- 7. researchgate.net [researchgate.net]

Application Note: Evaluating 2-Benzyloctahydro-1H-isoindol-5-ol in Sigma Receptor Radioligand Binding Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Assay Development

Executive Summary & Mechanistic Rationale

The sigma receptors, comprising the sigma-1 (σ1R) and sigma-2 (σ2R/TMEM97) subtypes, are critical intracellular targets implicated in neurodegenerative diseases, psychiatric disorders, and oncology [1, 2]. Developing highly selective ligands for these receptors requires conformationally restricted scaffolds that satisfy the established sigma pharmacophore: a basic amine flanked by distinct hydrophobic regions.

2-Benzyloctahydro-1H-isoindol-5-ol serves as a privileged bicyclic building block in this domain.

-

Causality of Structural Design: The octahydroisoindole core restricts the conformational flexibility of the basic nitrogen, optimizing its electrostatic interaction with conserved acidic residues (e.g., Asp126 in σ1R) in the receptor binding pocket.

-

The N-benzyl group efficiently occupies the primary hydrophobic pocket.

-

The hydroxyl group at position 5 introduces a critical hydrogen bond donor/acceptor, which can be leveraged to tune subtype selectivity or act as a functional handle for further derivatization (e.g., attaching fluorophores or radiolabels) [3].

This application note provides a comprehensive, self-validating methodology for evaluating the binding affinity ( Ki ) of 2-Benzyloctahydro-1H-isoindol-5-ol (and its derivatives) against both σ1R and σ2R using competitive radioligand binding assays.

Assay Logic and Self-Validating System Design

To ensure scientific integrity, a radioligand binding assay must be a self-validating system. This means every experimental run must internally differentiate between specific receptor binding and non-specific background noise.

Tissue Selection Causality

-

Sigma-1 (σ1R): Guinea pig brain homogenate is the gold standard due to its exceptionally high density of σ1R compared to other rodent models [2].

-

Sigma-2 (σ2R): Rat liver homogenate is utilized because σ2R expression in the liver significantly outpaces its expression in the brain, providing a robust signal-to-noise ratio for the assay [2, 3].

Radioligand & Masking Strategy

Because σ1R and σ2R share overlapping ligand recognition profiles, isolating the signal is critical.

-

For σ1R, -pentazocine is used. It is highly selective for σ1R, requiring no masking agents [2].

-

For σ2R, the universal sigma ligand [ 3 H]DTG (1,3-di-o-tolylguanidine) is employed. Because [^3H]DTG binds to both σ1R and σ2R with nearly equal affinity, the assay buffer must be supplemented with an excess of unlabeled (+)-pentazocine. This "masks" the σ1R sites, ensuring that any displacement of[ 3 H]DTG by 2-Benzyloctahydro-1H-isoindol-5-ol is exclusively due to σ2R interaction [1, 3].

Logic of σ1R masking in the σ2R [ 3 H]DTG competitive binding assay.

Experimental Protocols

Membrane Preparation

-

Harvest & Homogenization: Excise guinea pig brains (for σ1R) or rat livers (for σ2R). Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0) using a Potter-Elvehjem homogenizer.

-

Centrifugation: Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.

-

Washing: Discard the supernatant. Resuspend the pellet in fresh ice-cold buffer and repeat the centrifugation step to remove endogenous ligands and cytosolic proteins.

-

Quantification: Resuspend the final pellet in Tris-HCl buffer. Determine protein concentration using a standard Bradford protein assay. Aliquot and store at -80°C until use.

Sigma-1 Receptor (σ1R) Binding Assay

-

Assay Setup: In a 96-well deep-well plate, combine:

-

50 µL of -pentazocine (Final concentration: 2 nM; Kd ~ 2.9 nM).

-

50 µL of 2-Benzyloctahydro-1H-isoindol-5-ol at varying concentrations ( 10−11 to 10−5 M).

-

400 µL of guinea pig brain membrane suspension (~200 µg protein/well).

-

-

Controls: Define Total Binding (TB) using buffer instead of the test compound. Define Non-Specific Binding (NSB) using 10 µM Haloperidol.

-

Incubation: Incubate the plate at 37°C for 90 minutes to ensure the system reaches thermodynamic equilibrium [1].

Sigma-2 Receptor (σ2R) Binding Assay

-

Assay Setup: In a 96-well deep-well plate, combine:

-

50 µL of [ 3 H]DTG (Final concentration: 2 nM).

-

50 µL of 2-Benzyloctahydro-1H-isoindol-5-ol at varying concentrations ( 10−11 to 10−5 M).

-

50 µL of (+)-pentazocine (Final concentration: 5 µM) to mask σ1R sites.

-

350 µL of rat liver membrane suspension (~200 µg protein/well).

-

-

Controls: Define NSB using 10 µM unlabeled DTG or Haloperidol [1, 3].

-

Incubation: Incubate at room temperature (25°C) for 120 minutes.

Termination and Quantification

-

Filtration: Terminate the reactions by rapid vacuum filtration through Whatman GF/B glass fiber filters using a Brandel cell harvester.

-

Critical Step: Pre-soak the filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic basic amine of the isoindole compound.

-

-

Washing: Wash filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.

-

Scintillation: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a MicroBeta counter.

Workflow of the competitive radioligand binding assay for sigma receptors.

Data Presentation & Analysis

Raw CPM data must be converted to percentage of specific binding. The IC50 (concentration of 2-Benzyloctahydro-1H-isoindol-5-ol required to displace 50% of the radioligand) is determined via non-linear regression analysis (e.g., using GraphPad Prism).

The binding affinity constant ( Ki ) is calculated using the Cheng-Prusoff equation :

Ki=1+Kd[L]IC50Where [L] is the concentration of the radioligand used, and Kd is the dissociation constant of the radioligand for the specific receptor preparation.

Summary of Assay Parameters and Reference Data

| Parameter / Compound | Sigma-1 Receptor (σ1R) Assay | Sigma-2 Receptor (σ2R) Assay |

| Tissue Source | Guinea Pig Brain | Rat Liver |

| Radioligand | -pentazocine (2 nM) | [ 3 H]DTG (2 nM) |

| Masking Agent | None required | (+)-pentazocine (5 µM) |

| NSB Control | Haloperidol (10 µM) | Unlabeled DTG (10 µM) |

| Incubation | 90 min at 37°C | 120 min at 25°C |

| Haloperidol (Ref Ki ) | ~ 1.5 nM | ~ 15.0 nM |

| (+)-Pentazocine (Ref Ki ) | ~ 2.9 nM | > 1000 nM |

| 2-Benzyloctahydro-1H-isoindol-5-ol | Dependent on stereochemistry | Dependent on stereochemistry |

Note: The exact Ki of 2-Benzyloctahydro-1H-isoindol-5-ol will vary based on the specific diastereomer (cis vs. trans ring junction) and the enantiomeric purity of the C5-hydroxyl group. Octahydroisoindoles generally exhibit nanomolar affinity for both subtypes, making them excellent starting points for structure-activity relationship (SAR) optimization.

References

-

Characterization of Sigma-2 Receptor-Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available at:[Link]

-

Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences. Available at:[Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Advances. Available at:[Link]

Application Note: Preclinical Evaluation of Isoindoline Derivatives as Anorexigenic Agents

Target Audience: Pharmacologists, Neuroscientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

Isoindoline derivatives, characterized by their bicyclic nitrogen-containing heterocycle core, are a highly versatile class of compounds in central nervous system (CNS) pharmacology[1]. The archetypal compound in this class, mazindol (an imidazo-isoindole derivative), was historically utilized as a short-term appetite suppressant for the treatment of obesity[2].

Unlike classical amphetamine-like stimulants that act primarily as monoamine releasing agents, isoindoline derivatives function predominantly as reuptake inhibitors. They bind to the norepinephrine transporter (NET) and dopamine transporter (DAT), preventing the reuptake of these neurotransmitters[3]. This targeted blockade leads to the accumulation of monoamines in the synaptic cleft, which subsequently stimulates the feeding centers of the lateral hypothalamus to induce a potent anorexigenic (appetite-suppressing) effect[1][4].

Modern drug development is actively exploring novel substituted isoindoline derivatives. The goal is to uncouple the desired anorexigenic efficacy from the adverse sympathomimetic side effects (such as hypertension, tachycardia, and severe insomnia) that limited the clinical utility of first-generation compounds[5].

Figure 1: Neuromodulatory pathway of isoindoline derivatives inducing appetite suppression.

Quantitative Pharmacological Profiling

Before advancing to in vivo models, it is critical to benchmark the monoamine transporter affinities of new isoindoline derivatives against known reference standards. A viable modern appetite suppressant should demonstrate high affinity for NET, with modulated DAT affinity to minimize addiction liability and hyperlocomotion[6].

| Compound Class | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Primary Behavioral Observation |

| Amphetamine (Reference) | ~40 | ~35 | >10,000 | High locomotor stimulation, anorexia |

| Mazindol (Classic Isoindoline) | 18 ± 3 | 12 ± 2 | 210 ± 15 | Moderate stimulation, potent anorexia[6] |

| Novel Isoindoline Analog (Target) | 45 ± 5 | 15 ± 4 | >5,000 | Low stimulation, sustained anorexia[5] |

Table 1: Comparative in vitro transporter inhibition profiles. Lower IC₅₀ values indicate higher binding affinity.

Protocol I: In Vitro Monoamine Transporter Reuptake Assay